REACTION_CXSMILES
|
CC(NCC(O)COC1C=CC=[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=12)C.CC1[N:29]([C:30]([C:32]2[CH:33]=CC(Cl)=C[CH:37]=2)=[O:31])[C:28]2[CH:27]=[CH:26][C:25](OC)=[CH:24]C=2C=1CC(O)=O.C[N:46](CCN(C1C=CC=CN=1)CC1C=CC(OC)=CC=1)C>>[CH3:33][C:32]1[C:30](=[O:31])[N:29]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:28]2[C:27]([CH:37]=1)=[CH:26][CH:25]=[CH:24][N:46]=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(CC=1C=CC(=CC1)OC)C=2C=CC=CN2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fifteen minutes
|
Type
|
TEMPERATURE
|
Details
|
increase in intratracheal pressure by comparison to a vehicle-treated control group
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |